![molecular formula C19H16N4O2 B5153142 N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)

N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

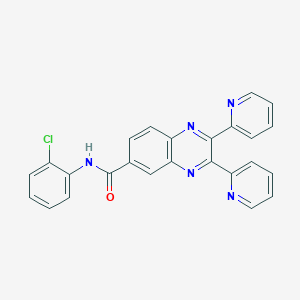

N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide, commonly known as MBPA, is a chemical compound that belongs to the family of bisacrylamides. It is widely used in scientific research for its ability to crosslink proteins and nucleic acids. MBPA is a versatile compound that can be used for a variety of applications, including protein purification, DNA sequencing, and gel electrophoresis.

Mécanisme D'action

MBPA works by forming covalent bonds between functional groups on proteins and nucleic acids. The reaction occurs between the cyano groups on MBPA and the amino groups on proteins and nucleic acids. The resulting covalent bond is stable and irreversible, leading to the formation of a crosslinked network. This crosslinking network can be used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.

Biochemical and Physiological Effects

MBPA is a non-toxic compound that does not have any known physiological effects. It is considered safe for use in scientific research at the recommended concentrations. However, it is important to handle MBPA with care as it can be a skin and eye irritant.

Avantages Et Limitations Des Expériences En Laboratoire

MBPA has several advantages for use in scientific research. It is a versatile compound that can be used for a variety of applications, including protein purification, DNA sequencing, and gel electrophoresis. MBPA is also affordable and accessible, with a high yield of synthesis. However, there are some limitations to the use of MBPA. It can only crosslink proteins and nucleic acids that are in close proximity to each other, limiting its use in studying interactions between proteins and nucleic acids that are not in close proximity.

Orientations Futures

There are several future directions for the use of MBPA in scientific research. One potential application is in the development of biosensors for the detection of biological molecules. MBPA could be used to crosslink antibodies to a solid support, creating a stable and sensitive biosensor. Another potential application is in the study of protein-protein interactions in living cells. MBPA could be used to crosslink proteins in their native environment, allowing for the study of protein-protein interactions in a more physiologically relevant context.

Conclusion

In conclusion, N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide is a versatile and widely used crosslinking reagent in scientific research. Its ability to crosslink proteins and nucleic acids has made it an essential tool for studying protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. MBPA is affordable and accessible, with a high yield of synthesis. While there are some limitations to its use, there are several future directions for the use of MBPA in scientific research, including the development of biosensors and the study of protein-protein interactions in living cells.

Méthodes De Synthèse

MBPA can be synthesized by reacting 2-cyano-4,1-phenylenediamine with acetic anhydride in the presence of a catalyst. The reaction produces a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The yield of the synthesis process is typically high, making MBPA an affordable and accessible compound for scientific research.

Applications De Recherche Scientifique

MBPA is a widely used crosslinking reagent in scientific research. Its ability to form stable covalent bonds between proteins and nucleic acids makes it an essential tool for studying protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. MBPA is also used in the purification of proteins and the sequencing of DNA. Additionally, MBPA has been used to develop biosensors for the detection of biological molecules.

Propriétés

IUPAC Name |

N-[4-[(4-acetamido-3-cyanophenyl)methyl]-2-cyanophenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-12(24)22-18-5-3-14(8-16(18)10-20)7-15-4-6-19(23-13(2)25)17(9-15)11-21/h3-6,8-9H,7H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSPEXRXKHAXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-[Methylenebis(2-cyano-4,1-phenylene)]diacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5153059.png)

![3-chloro-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)

![N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5153072.png)

![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)

![ethyl (4-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5153087.png)

![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5153090.png)

![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)

![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)

![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)

![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)

![2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)